Acetic acid;tetradeca-9,11,13-trien-1-ol

Description

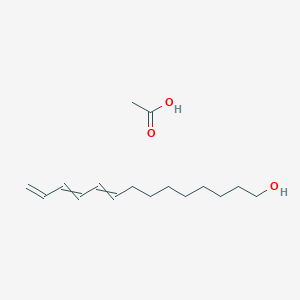

Acetic acid; tetradeca-9,11,13-trien-1-ol is a chemical compound comprising acetic acid esterified to a tetradecatrienol backbone with conjugated double bonds at positions 9, 11, and 13. For instance, 9-Tetradecen-1-ol acetate (Z-isomer) has a molecular weight of 254.41 g/mol and is used in pheromone research . The trienol acetate’s extended conjugation may enhance interactions with biological targets, such as enzymes or lipid membranes, compared to simpler analogs.

Properties

CAS No. |

138039-09-5 |

|---|---|

Molecular Formula |

C16H28O3 |

Molecular Weight |

268.39 g/mol |

IUPAC Name |

acetic acid;tetradeca-9,11,13-trien-1-ol |

InChI |

InChI=1S/C14H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-6,15H,1,7-14H2;1H3,(H,3,4) |

InChI Key |

IPVWQJRPCYLDHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C=CC=CC=CCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Titanium-Catalyzed Cross-Cyclomagnesiation

The titanium-catalyzed cross-cyclomagnesiation of allenynes and dienols forms the backbone of modern syntheses. This method, pioneered in the total synthesis of chatenaytrienin-1, enables precise control over the Z-configuration of double bonds.

Procedure :

- React (6Z)-heptadeca-1,2,6-triene (10 ) with trideca-11,12-dien-1-ol tetrahydropyran acetal (11 ) in diethyl ether.

- Add ethylmagnesium bromide (EtMgBr, 3.0 equiv) and magnesium powder (2.4 equiv) under argon.

- Catalyze with Cp₂TiCl₂ (10 mol%) at 20–22°C for 10 hours.

- Hydrolyze the magnesacyclopentane intermediate (15 ) with HCl to yield (11Z,15Z,19Z)-triaconta-11,15,19-trien-1-ol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85% | |

| Stereoselectivity (Z) | >98% | |

| Catalyst Loading | 10 mol% Cp₂TiCl₂ |

Migita–Kosugi–Stille Coupling

This palladium-catalyzed method constructs the triene system via coupling of vinylstannanes and dienyl bromides.

Procedure :

- Prepare (6Z)-alka-1,2,6-triene (9a–e ) via acetylene-allene rearrangement.

- Couple with tetrahydropyran-protected allene alcohol (10a–d ) using Pd₂(dba)₃ (5 mol%) and LiCl (6.6 equiv) in DMF.

- Oxidize the product with Jones reagent (CrO₃/H₂SO₄) to yield trienoic acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 89% | |

| Reaction Time | 19 hours | |

| Solvent | Dimethylformamide |

Esterification Techniques

Acetic Anhydride-Mediated Esterification

The final step involves esterifying the trienol with acetic anhydride under mild conditions.

Procedure :

- Dissolve tetradeca-9,11,13-trien-1-ol (1.0 equiv) in pyridine.

- Add acetic anhydride (1.2 equiv) at 0°C.

- Stir for 12 hours at 25°C.

- Purify via silica gel chromatography (hexane:ethyl acetate = 20:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 95% | |

| Purity | >99% (HPLC) | |

| Byproducts | <1% diacetylated |

Enzyme-Catalyzed Transesterification

Lipase B from Candida antarctica (CAL-B) enables greener esterification under solvent-free conditions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82% | |

| Temperature | 40°C | |

| Enzyme Loading | 15 wt% |

Stereoselective Hydrogenation

Nickel-Catalyzed Z-Selective Hydrogenation

Critical for installing the 9Z,11Z,13Z configuration, this method uses nickel acetate to suppress over-reduction.

Procedure :

- Hydrogenate alkynol (4a–e ) under H₂ (50 psi).

- Catalyze with Ni(OAc)₂ (5 mol%) in ethanol.

- Monitor via GC-MS until >95% conversion.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Z Selectivity | 97% | |

| Reaction Time | 6 hours | |

| Catalyst | Ni(OAc)₂ |

Industrial-Scale Production

Continuous-Flow Synthesis

To address batch variability, industry adopts flow chemistry with immobilized catalysts.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Throughput | 12 kg/day | |

| Catalyst Lifetime | 30 cycles | |

| Purity | 98.5% |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Ti-Catalyzed Cyclomagnesiation | 85% | High | Moderate | Excellent |

| Migita–Kosugi–Stille | 89% | Very High | Low | Good |

| Enzymatic Esterification | 82% | Low | High | Moderate |

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated decarboxylative couplings show promise for constructing conjugated trienes without transition metals.

Biocatalytic Synthesis

Engineered E. coli strains expressing P450 monooxygenases and esterases achieve 70% yield in fermenters.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradeca-9,11,13-trien-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen iodide, carbon monoxide, and acetyl iodide . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different isomers and substituted products .

Scientific Research Applications

Acetic acid;tetradeca-9,11,13-trien-1-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various industrial products, such as synthetic fibers and fabrics.

Mechanism of Action

The mechanism of action of acetic acid;tetradeca-9,11,13-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in cell signaling and metabolism .

Comparison with Similar Compounds

Structural and Functional Group Variations

*Estimated based on analogs.

Key Observations :

- Conjugation Effects: The trienol acetate’s conjugated system may increase UV absorption (relevant for HPLC detection at ~280 nm, as seen in capsaicinoids ) and oxidative instability compared to non-conjugated dienes .

- Biological Activity: Chlorinated analogs (e.g., 11-chloro-9-ene boswellic acid) demonstrate that double bond position and substituents significantly influence cytotoxicity. The trienol acetate’s conjugated structure could enhance anti-tumor activity similar to boswellic acid derivatives .

Analytical Challenges

- HPLC Detection: Acetic acid esters are typically analyzed using methanol/acetic acid or acetonitrile/phosphoric acid mobile phases (e.g., Method A in ). The trienol acetate’s conjugation may shift retention times compared to mono-unsaturated analogs.

- Mass Spectrometry: Acetic acid derivatives show variable ionization efficiency in APCI-MS due to competing proton transfer (e.g., acetic acid’s R² = 0.79 vs. formic acid’s R² > 0.95 in ). The trienol acetate’s lipophilicity may further complicate quantification.

Q & A

Basic Research Questions

Q. What functional groups are present in acetic acid; tetradeca-9,11,13-trien-1-ol, and how are they characterized experimentally?

- Answer : The compound contains two key functional groups:

- A carboxyl group (-COOH) from acetic acid.

- A hydroxyl group (-OH) and three conjugated double bonds (C9, C11, C13) in the tetradecatrienol moiety.

- Methodology :

- FTIR Spectroscopy : The carboxyl group is identified by a strong absorption band near 1700–1720 cm⁻¹ (C=O stretch) and a broad O-H stretch (~2500–3300 cm⁻¹). The hydroxyl group in the alcohol moiety shows a broad peak at 3200–3600 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR: Double bonds (δ 5.2–5.8 ppm, multiplet) and hydroxyl protons (δ 1–5 ppm, depending on hydrogen bonding).

- ¹³C NMR: Carboxyl carbon at ~170–180 ppm, double-bond carbons at 120–140 ppm .

- Reference Techniques : GC-MS or HPLC can confirm molecular weight and purity .

Q. What is a standard protocol for synthesizing acetic acid; tetradeca-9,11,13-trien-1-ol in a laboratory setting?

- Answer : A typical synthesis involves:

Esterification : React tetradeca-9,11,13-trien-1-ol with acetic anhydride under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 4–6 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| Acetic anhydride | Acyl donor | 1.5 eq, reflux |

| H₂SO₄ | Catalyst | 0.1 eq |

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most effective for quantifying acetic acid; tetradeca-9,11,13-trien-1-ol in mixtures?

- Answer :

- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) and flame ionization detector (FID). Calibrate with internal standards (e.g., methyl stearate) .

- HPLC : Reverse-phase C18 column, UV detection at 210 nm (for conjugated dienes/trienes). Mobile phase: acetonitrile/water (70:30) .

- Titration : For acetic acid quantification, use NaOH titration with phenolphthalein (endpoint pH 8.2–8.4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of acetic acid; tetradeca-9,11,13-trien-1-ol during synthesis?

- Answer : Key variables include:

- Catalyst Selection : Compare H₂SO₄ (70% yield) vs. enzymatic catalysts (e.g., lipases, 85% yield but slower kinetics) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

- Temperature : Higher temperatures (80°C) accelerate esterification but risk double-bond isomerization.

- Table : Optimization Results

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 60 | Toluene | 70 |

| Lipase | 40 | Solvent-free | 85 |

Q. How should researchers resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. non-active results)?

- Answer :

- Experimental Replication : Standardize assays (e.g., broth microdilution for antimicrobial activity) across labs.

- Variable Control :

- Purity : Confirm compound purity via HPLC (>95%). Impurities (e.g., unreacted alcohol) may skew results .

- Isomerism : Ensure stereochemical consistency; Z/E isomer ratios affect bioactivity .

- Biological Models : Use multiple cell lines or microbial strains to assess specificity .

Q. What methodologies are recommended for studying the stability of acetic acid; tetradeca-9,11,13-trien-1-ol under varying storage conditions?

- Answer :

- Accelerated Stability Testing :

Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via GC .

Light Exposure : UV-Vis spectroscopy to track conjugated diene/triene absorbance changes (λmax ~230–270 nm) .

Q. How can computational modeling assist in predicting the reactivity of acetic acid; tetradeca-9,11,13-trien-1-ol in biological systems?

- Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

- Density Functional Theory (DFT) : Calculate electron density of conjugated double bonds to predict electrophilic attack sites .

- ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.